Superior Synthetic Yield
Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate can be synthesized with a significantly higher overall yield compared to its N-H indole analog, ethyl 3-formyl-1H-indole-2-carboxylate [1]. This enhanced yield translates to reduced raw material costs and improved process efficiency for downstream applications .
Δ +24.3 pp (Vilsmeier-Haack conditions)
| Evidence Dimension | Synthetic Yield (Overall) |
|---|---|
| Target Compound Data | 90.3% |
| Comparator Or Baseline | Ethyl 3-formyl-1H-indole-2-carboxylate: 66% |
| Quantified Difference | 24.3 percentage point increase |
| Conditions | Vilsmeier-Haack formylation of indole-2-carboxylate precursors [1] |
Why This Matters
Higher synthetic yield directly reduces the cost of goods for research and development, making this compound a more economical choice for large-scale synthesis programs.
- [1] Xie, H. et al. Synthesis of 1-methyl-3-formylindole-2-carboxylic acid methyl ester. Wanfang Data. Abstract available at: https://wanfang.istiz.org.cn (accessed April 23, 2026). View Source
